![molecular formula C9H8F3NO2 B2845146 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid CAS No. 20939-82-6](/img/structure/B2845146.png)

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

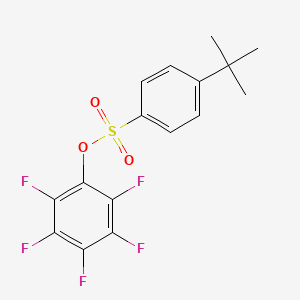

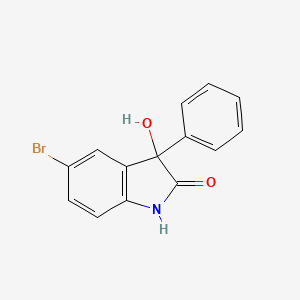

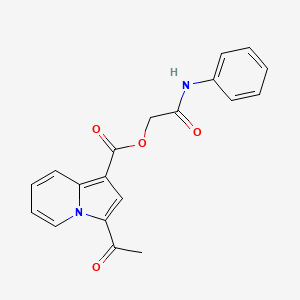

“2-[(2,2,2-Trifluoroethyl)amino]benzoic acid” is a chemical compound with the molecular weight of 219.16 . It is used as an intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .

Synthesis Analysis

The synthesis of “2-[(2,2,2-Trifluoroethyl)amino]benzoic acid” involves the reaction of the glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide . The protective group is then removed under the action of hydrated fibril to obtain the crude product . The crude product can be salted with acid to get a salt of 2-amino-N- (2,2, 2-trifluoroethyl) acetamide, and finally, a base is added to dissociate pure 2-amino-N- (2,2, 2-trifluoroethyl) ethylkuroamine .Molecular Structure Analysis

The molecular structure of “2-[(2,2,2-Trifluoroethyl)amino]benzoic acid” is represented by the InChI code: 1S/C9H8F3NO2/c10-9(11,12)5-13-7-4-2-1-3-6(7)8(14)15/h1-4,13H,5H2,(H,14,15) .It has a molecular weight of 219.16 . The storage temperature is not specified .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

A series of complex 2,2,2-trifluoroethyl fatty acid esters were synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This reaction provides a green, facile, and efficient way to 2,2,2-trifluoroethyl fatty acid esters .

Organic Synthesis Reactions

N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They have been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .

Functional Coatings

The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Ring Closure of the Purified H-Phosphonate

During attempts to achieve complete ring closure of the purified H-phosphonate with basic desiccants, the formation of an insoluble “polymeric” solid and complete decomposition of 1 was noticed .

Palladium-Catalyzed 2,2,2-Trifluoroethylation

The yield of the product was further improved by increasing the amount of the catalyst, and 4-(2,2,2-trifluor-oethyl)-1,1’-biphenyl (3a) was isolated in 81% yield .

Langmuir Monolayers

The studies on the Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester at air–water interface have demonstrated that the hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluor-oethyl ester can strikingly change the electrostatic properties of the monolayer .

Safety and Hazards

The safety data sheet for “2-[(2,2,2-Trifluoroethyl)amino]benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-4-2-1-3-6(7)8(14)15/h1-4,13H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQJCIIATXTPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2845079.png)